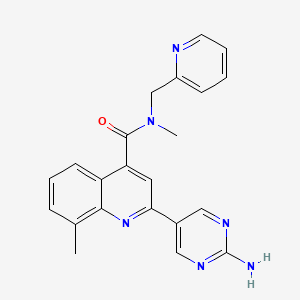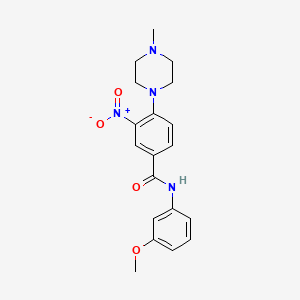
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide, also known as BRL-15572, is a compound that has gained attention in the scientific community due to its potential applications in research. BRL-15572 is a selective antagonist of the cannabinoid CB1 receptor, which is involved in various physiological processes such as appetite regulation, pain sensation, and memory.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide acts as a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The CB1 receptor is activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol, which are lipid signaling molecules that are involved in various physiological processes. Activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which can have various effects on neuronal activity.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce pain sensation in rats, possibly through its antagonism of the CB1 receptor. It has also been shown to improve memory and learning in mice, possibly through its effects on the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation is that its effects may not necessarily translate to humans, as animal models may not accurately reflect human physiology.
Orientations Futures
There are various future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide. One area of interest is its potential therapeutic applications, particularly in the treatment of pain and addiction. Additionally, further research is needed to fully understand the effects of N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide on the endocannabinoid system and its potential implications for various physiological processes.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide has been used in various scientific research applications, particularly in the field of neuroscience. Its selective antagonism of the CB1 receptor makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. For example, N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide has been used to investigate the role of the CB1 receptor in pain sensation and addiction. It has also been used to study the effects of endocannabinoids on memory and learning.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14(15(19)17-11-3-1-2-4-11)16-8-10-5-6-12-13(7-10)21-9-20-12/h5-7,11H,1-4,8-9H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVWDXXRNLJJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-cyclopentylethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[({5-[1-(benzoylamino)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4067516.png)
![2-({[1-hydroxy-2-(methylthio)cyclohexyl]methyl}thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4067522.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4067527.png)
![1,3,3-trimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4067535.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067565.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4067571.png)


![2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B4067591.png)
![2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067595.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B4067599.png)
![2-chloro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}naphthoquinone](/img/structure/B4067604.png)
![3-(2-fluoroethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4067614.png)